molecular formula C15H18IN3O3S B2486303 Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate CAS No. 1023835-50-8

Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate

Cat. No.: B2486303
CAS No.: 1023835-50-8
M. Wt: 447.29
InChI Key: MXDSAGMEBPIPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate is a useful research compound. Its molecular formula is C15H18IN3O3S and its molecular weight is 447.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research has demonstrated the potential of ethyl piperazine-1-carboxylate derivatives in generating compounds with significant antimicrobial, antiurease, and antilipase activities. For instance, the microwave-assisted synthesis of hybrid molecules incorporating penicillanic acid or cephalosporanic acid moieties has led to the discovery of compounds with moderate to good antimicrobial activity against various microorganisms. Some derivatives also showed promising antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemistry of Iminofurans and Piperazine Derivatives

In another study, ethyl carboxylates reacted with secondary amines to produce N,N′-disubstituted piperazine derivatives, demonstrating the versatility of such compounds in chemical synthesis (Vasileva, V. Y. Vaganov, Shipilovskikh, & Rubtsov, 2018).

Crystalline Synthesis Using Triphosgene

The synthesis of crystalline piperazine-1-carboxamido derivatives using triphosgene under mild conditions indicates the methodological advancements in preparing such compounds. This process avoids using traditional chlorinating agents, offering a cleaner and safer alternative (Wei, Li, Yang, Chang, & Yanwei, 2008).

Novel Insecticides Design

The use of piperazine derivatives in designing novel insecticides based on serotonergic ligands highlights the application of such compounds in developing new modes of action for pest control. This approach not only provides a new class of insecticides but also demonstrates the potential for targeting specific receptors in pests for more efficient control (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Anticonvulsant Activity

Research into the anticonvulsant activity of piperazine derivatives underscores their potential in medical applications. The synthesis of certain piperazine compounds has been evaluated for their effectiveness in controlling seizures, indicating the therapeutic potential of these molecules (Pandey, Pandey, Kumar, Kumar, Singh, Singh, Parmar, & Parmar, 1980).

Safety and Hazards

In terms of safety, it’s important to avoid skin contact with Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate. If skin contact occurs, it’s advised to remove any contaminated clothing and shoes and wash with plenty of soap .

Properties

IUPAC Name

ethyl 4-[(4-iodobenzoyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18IN3O3S/c1-2-22-15(21)19-9-7-18(8-10-19)14(23)17-13(20)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDSAGMEBPIPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.